Cas no 2649061-99-2 (2-(1-isocyanatoethyl)-1-methyl-1H-imidazole)

2-(1-isocyanatoethyl)-1-methyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole
- EN300-1797324
- 2649061-99-2
-
- Inchi: 1S/C7H9N3O/c1-6(9-5-11)7-8-3-4-10(7)2/h3-4,6H,1-2H3
- InChI Key: CFXYSDFIFAVNCA-UHFFFAOYSA-N
- SMILES: O=C=NC(C)C1=NC=CN1C
Computed Properties
- Exact Mass: 151.074561919g/mol
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.2Ų
- XLogP3: 1.2
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797324-0.05g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1797324-2.5g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1797324-0.1g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1797324-0.25g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1797324-5.0g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1797324-5g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1797324-10g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1797324-1g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1797324-0.5g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1797324-10.0g |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole |
2649061-99-2 | 10g |
$5528.0 | 2023-06-02 |
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole
Introduction to 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole (CAS No. 2649061-99-2)
2-(1-isocyanatoethyl)-1-methyl-1H-imidazole, identified by the CAS number 2649061-99-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the imidazole class, which is well-known for its diverse biological activities and applications in drug development. The unique structure of 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole, featuring an isocyanate functional group and a methyl-substituted imidazole ring, makes it a versatile intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The isocyanate moiety in 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole is highly reactive and can participate in a wide range of chemical reactions, including polymerization, condensation, and coupling reactions. This reactivity has made it a valuable building block in the synthesis of polymers, coatings, and adhesives. Additionally, the imidazole ring contributes to the compound's biological properties, which have been explored in recent years for their potential in medicinal chemistry.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for pharmaceutical applications. 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole has been studied for its potential role in the synthesis of bioactive molecules. Researchers have been particularly interested in its ability to act as a precursor for the development of new drugs targeting various diseases. The compound's unique structural features make it an attractive candidate for further investigation into its pharmacological properties.
One of the most promising areas of research involving 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole is its application in drug discovery. The isocyanate group can undergo nucleophilic addition reactions, allowing for the facile introduction of diverse functional groups onto the molecule. This flexibility has enabled scientists to design and synthesize novel analogs with tailored biological activities. For instance, derivatives of 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of cancer and inflammatory diseases.
The methyl-substituted imidazole ring in 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole also contributes to its pharmacological profile. Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The presence of the methyl group can influence the electronic properties of the imidazole ring, thereby modulating its interactions with biological targets. This has led to extensive studies aimed at identifying new therapeutic agents derived from this class of compounds.
Recent advancements in computational chemistry have also played a significant role in understanding the potential applications of 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole. Molecular modeling studies have been used to predict the binding affinity and mechanism of action of this compound and its derivatives. These computational approaches have complemented experimental efforts, providing valuable insights into the structure-activity relationships within this series of compounds. Such studies have paved the way for more efficient drug discovery campaigns.
The synthetic utility of 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole extends beyond pharmaceutical applications. It has been employed in the synthesis of advanced materials, including functional polymers and coatings. The reactivity of the isocyanate group allows for the formation of stable covalent bonds with various substrates, leading to materials with enhanced properties such as durability and chemical resistance. These materials find applications in industries ranging from automotive to construction.
In conclusion, 2-(1-isocyanatoethyl)-1-methyl-1H-imidazole (CAS No. 2649061-99-2) is a multifaceted compound with significant potential in both pharmaceutical chemistry and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, highlighting its importance as a building block in modern chemistry.
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